

Molecular weight and formula of 1,3-Bis(4-hydroxybutyl)tetramethyldisiloxane

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	1,3-Bis(4-hydroxybutyl)tetramethyldisiloxane
Cat. No.:	B1333160

[Get Quote](#)

An In-Depth Technical Guide to 1,3-Bis(4-hydroxybutyl)tetramethyldisiloxane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of **1,3-Bis(4-hydroxybutyl)tetramethyldisiloxane**, a versatile organosiloxane compound. This document includes key quantitative data, potential experimental protocols for its synthesis and analysis, and a structural diagram, tailored for professionals in research and drug development.

Core Compound Information

Molecular Formula: $C_{12}H_{30}O_3Si_2$ [1][2][3][4][5]

Molecular Weight: 278.54 g/mol [1][2][3][4][5]

Chemical Structure:

Caption: Molecular structure of **1,3-Bis(4-hydroxybutyl)tetramethyldisiloxane**.

Quantitative Data Summary

The following table summarizes the key physicochemical properties of **1,3-Bis(4-hydroxybutyl)tetramethyldisiloxane**, compiled from various sources.

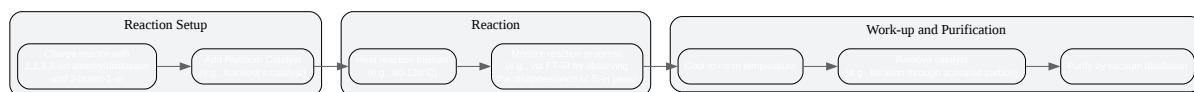
Property	Value	References
Molecular Weight	278.54 g/mol	[1] [2] [3] [4] [5]
Molecular Formula	C ₁₂ H ₃₀ O ₃ Si ₂	[1] [2] [3] [4] [5]
Appearance	Colorless to straw-colored clear liquid	[2] [4] [5] [6]
Density	0.93 - 0.94 g/mL	[1] [2] [4]
Boiling Point	148-150 °C at 2 mmHg; 185 °C at 5 mmHg	[1] [2] [4]
Refractive Index (@ 20°C)	1.45 - 1.4526	[1] [2] [4] [6]
Flash Point	110 °C	[1] [6]
Purity	≥ 92% - >96.0% (GC)	[1] [2] [5]

Potential Applications in Research and Drug Development

1,3-Bis(4-hydroxybutyl)tetramethyldisiloxane is a versatile compound with a range of applications stemming from its unique molecular structure, which combines the flexibility and stability of a siloxane backbone with the reactivity of terminal hydroxyl groups.

- **Biomedical Materials and Drug Delivery:** Its biocompatibility and non-toxic nature make it a candidate for use in drug delivery systems and the formulation of biocompatible materials.[\[2\]](#) The hydroxyl groups can be functionalized to attach therapeutic agents, and the siloxane backbone can influence the release kinetics.
- **Coatings and Surface Modification:** In the development of medical devices and research tools, this compound can be used to create protective coatings that are resistant to environmental degradation.[\[2\]](#) Its ability to modify surface properties can improve adhesion and biocompatibility of various substrates.

- **Polymer Chemistry:** As a difunctional monomer, it serves as a building block in the synthesis of advanced polymers, particularly polyurethanes and polyesters, where it can be incorporated to enhance flexibility, thermal stability, and biocompatibility.
- **Personal Care and Cosmetics:** In cosmetic and personal care formulations, it can act as a moisturizing agent, improving hydration and skin barrier function.[2]


Experimental Protocols

While specific, detailed experimental protocols for the synthesis and analysis of **1,3-Bis(4-hydroxybutyl)tetramethyldisiloxane** are not readily available in the public domain, the following sections outline general methodologies based on the synthesis and characterization of analogous organosiloxane compounds.

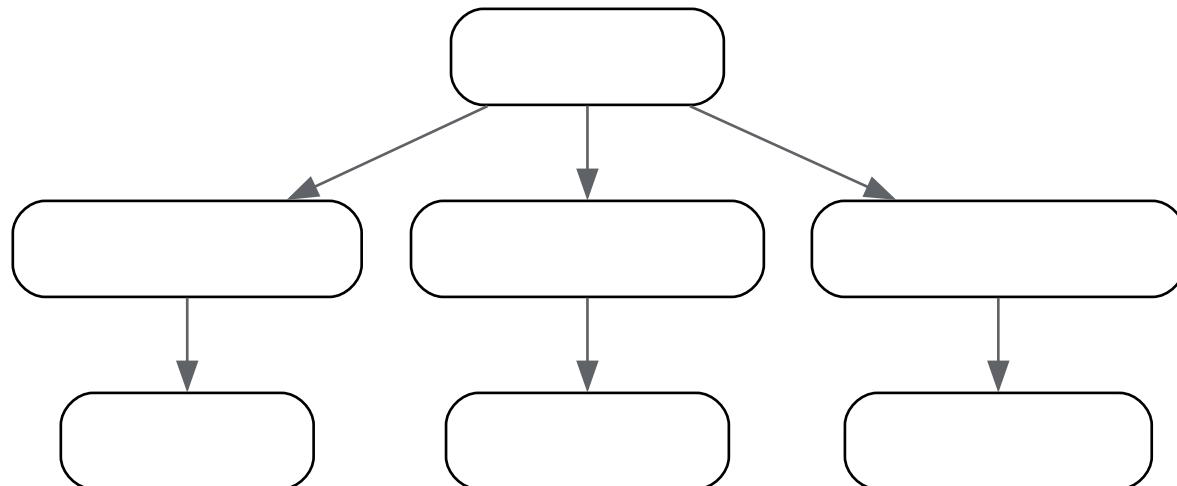
Synthesis via Hydrosilylation

A common method for synthesizing bis(hydroxyalkyl)tetramethyldisiloxanes is through the hydrosilylation of an unsaturated alcohol with 1,1,3,3-tetramethyldisiloxane in the presence of a platinum catalyst.

Workflow for Hydrosilylation Synthesis:

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of **1,3-Bis(4-hydroxybutyl)tetramethyldisiloxane**.


Detailed Methodology:

- Reaction Setup: A reaction vessel equipped with a magnetic stirrer, reflux condenser, and a temperature controller is charged with 1,1,3,3-tetramethyldisiloxane and a molar excess of 3-buten-1-ol.
- Catalyst Addition: A platinum catalyst, such as Karstedt's catalyst, is added to the reaction mixture.
- Reaction: The mixture is heated to a temperature typically ranging from 80 to 120°C and stirred. The progress of the reaction can be monitored by Fourier-transform infrared (FTIR) spectroscopy by observing the disappearance of the Si-H stretching band (around 2150 cm^{-1}).
- Work-up: Once the reaction is complete, the mixture is cooled to room temperature. The platinum catalyst can be removed by filtration through a pad of activated carbon.
- Purification: The excess 3-buten-1-ol and any side products are removed, and the final product is purified by vacuum distillation.

Characterization and Quality Control

The purity and identity of the synthesized **1,3-Bis(4-hydroxybutyl)tetramethyldisiloxane** can be confirmed using standard analytical techniques.

Analytical Workflow:

[Click to download full resolution via product page](#)

Caption: Analytical workflow for the characterization of **1,3-Bis(4-hydroxybutyl)tetramethyldisiloxane**.

Methodologies:

- Gas Chromatography (GC): The purity of the compound is often assessed by GC.[\[2\]\[5\]](#) A capillary column suitable for organosilicon compounds would be employed, with a flame ionization detector (FID). The percentage purity is determined by the relative peak area.
- Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is used for both identification and purity assessment. The mass spectrum will show a characteristic fragmentation pattern that can be used to confirm the structure of the molecule.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR spectroscopy are powerful tools for structural elucidation. The ^1H NMR spectrum would be expected to show signals corresponding to the methyl protons on the silicon atoms, the methylene protons of the butyl chains, and the hydroxyl protons.
- Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is useful for confirming the presence of key functional groups. A broad absorption band in the region of $3200\text{-}3600\text{ cm}^{-1}$ would indicate the presence of the O-H stretching of the hydroxyl groups. The absence of a sharp peak around 2150 cm^{-1} would confirm the consumption of the Si-H starting material.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1,3-BIS(4-HYDROXYBUTYL)TETRAMETHYLDISILOXANE, 92% | [\[gelest.com\]](#)
- 2. [chemimpex.com](#) [[chemimpex.com](#)]
- 3. [scbt.com](#) [[scbt.com](#)]
- 4. [chemimpex.com](#) [[chemimpex.com](#)]
- 5. 1,3-Bis(4-hydroxybutyl)tetramethyldisiloxane | [CymitQuimica](#) [[cymitquimica.com](#)]

- 6. gelest.com [gelest.com]
- To cite this document: BenchChem. [Molecular weight and formula of 1,3-Bis(4-hydroxybutyl)tetramethyldisiloxane]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1333160#molecular-weight-and-formula-of-1-3-bis-4-hydroxybutyl-tetramethyldisiloxane>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com